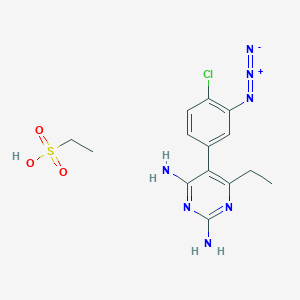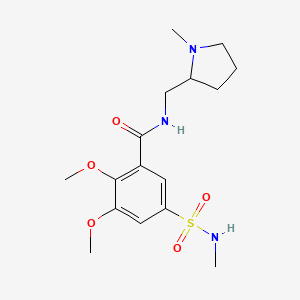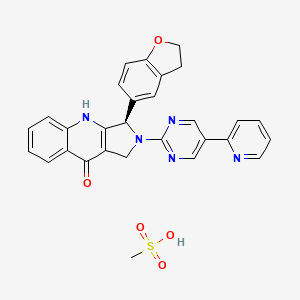
YG4Gkm8HG9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-10280205 is a novel, potent, and selective inhibitor of phosphodiesterase type 5 (PDE5). This compound has been investigated for its potential use in treating erectile dysfunction due to its ability to enhance erectile function without significant cardiovascular side effects .
Preparation Methods
The synthesis of JNJ-10280205 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final steps involve coupling the intermediates under specific reaction conditions to form JNJ-10280205.
Industrial production methods for JNJ-10280205 would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors and other advanced manufacturing technologies.
Chemical Reactions Analysis
JNJ-10280205 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: JNJ-10280205 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
JNJ-10280205 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of phosphodiesterase type 5 and its effects on cyclic guanosine monophosphate (cGMP) levels.
Biology: Researchers use JNJ-10280205 to investigate the role of PDE5 in various biological processes, including smooth muscle relaxation and vascular function.
Medicine: This compound is being explored for its potential therapeutic use in treating erectile dysfunction and other conditions related to PDE5 activity.
Mechanism of Action
JNJ-10280205 exerts its effects by selectively inhibiting phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in smooth muscle cells. Elevated cGMP levels result in smooth muscle relaxation and enhanced blood flow, which is crucial for achieving and maintaining an erection .
Comparison with Similar Compounds
JNJ-10280205 is compared with other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. While all these compounds inhibit PDE5, JNJ-10280205 displays superior selectivity against other phosphodiesterase isoforms (PDE1-4 and PDE6) compared to sildenafil. This selectivity reduces the likelihood of side effects related to the inhibition of other PDE isoforms .
Similar compounds include:
Tadalafil: Known as Cialis, it has a longer duration of action compared to sildenafil.
Vardenafil: Known as Levitra, it has a similar mechanism of action but different pharmacokinetic properties.
Properties
CAS No. |
620622-83-5 |
|---|---|
Molecular Formula |
C29H25N5O5S |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-(5-pyridin-2-ylpyrimidin-2-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one;methanesulfonic acid |
InChI |
InChI=1S/C28H21N5O2.CH4O3S/c34-27-20-5-1-2-7-23(20)32-25-21(27)16-33(26(25)18-8-9-24-17(13-18)10-12-35-24)28-30-14-19(15-31-28)22-6-3-4-11-29-22;1-5(2,3)4/h1-9,11,13-15,26H,10,12,16H2,(H,32,34);1H3,(H,2,3,4)/t26-;/m1./s1 |
InChI Key |
KQCPBBVBGPJJCJ-UFTMZEDQSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1COC2=C1C=C(C=C2)[C@@H]3C4=C(CN3C5=NC=C(C=N5)C6=CC=CC=N6)C(=O)C7=CC=CC=C7N4 |
Canonical SMILES |
CS(=O)(=O)O.C1COC2=C1C=C(C=C2)C3C4=C(CN3C5=NC=C(C=N5)C6=CC=CC=N6)C(=O)C7=CC=CC=C7N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826806.png)
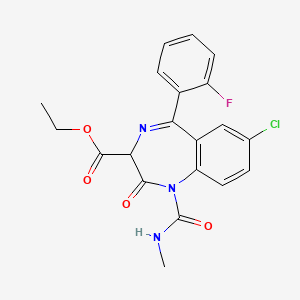
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[[(3S)-2-oxothiolan-3-yl]amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B10826817.png)
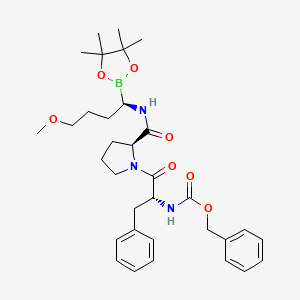
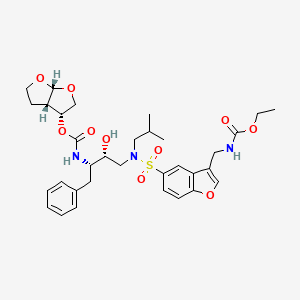
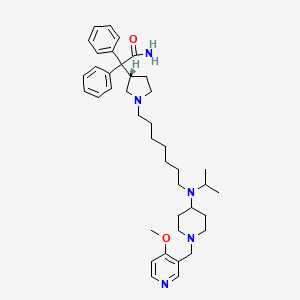
![N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)
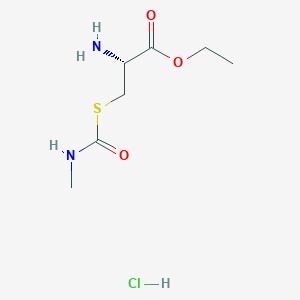
![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B10826845.png)
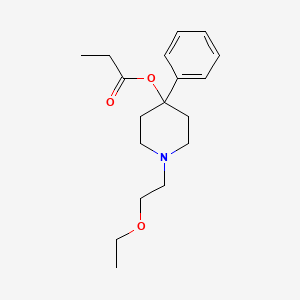
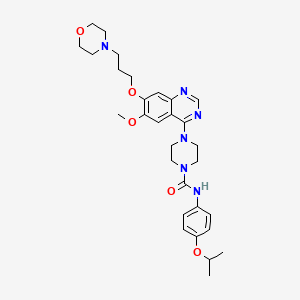
![Prosidol [WHO-DD]](/img/structure/B10826872.png)
